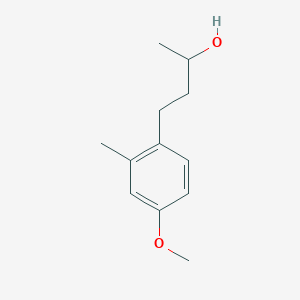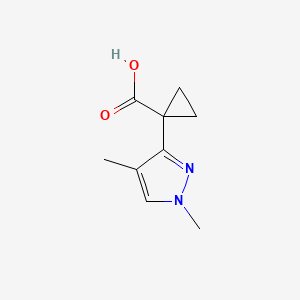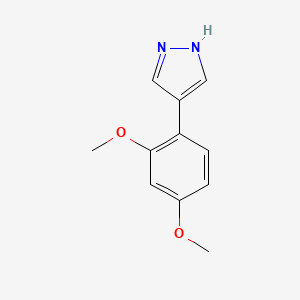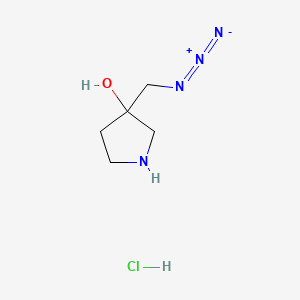
3-(Azidomethyl)pyrrolidin-3-olhydrochloride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-(Azidomethyl)pyrrolidin-3-olhydrochloride is a chemical compound that features a pyrrolidine ring substituted with an azidomethyl group and a hydroxyl group
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 3-(Azidomethyl)pyrrolidin-3-olhydrochloride typically involves the introduction of an azido group into a pyrrolidine derivative. One common method is the nucleophilic substitution reaction where a halomethylpyrrolidine is treated with sodium azide. The hydroxyl group can be introduced through oxidation reactions or by using hydroxyl-containing starting materials .
Industrial Production Methods
Industrial production of this compound may involve large-scale nucleophilic substitution reactions under controlled conditions to ensure high yield and purity. The process may include steps such as purification through crystallization or chromatography to obtain the desired product .
Análisis De Reacciones Químicas
Types of Reactions
3-(Azidomethyl)pyrrolidin-3-olhydrochloride undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form carbonyl compounds.
Reduction: The azido group can be reduced to an amine.
Substitution: The azido group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide.
Reduction: Reagents like lithium aluminum hydride or hydrogen in the presence of a palladium catalyst.
Substitution: Sodium azide for introducing the azido group.
Major Products Formed
Oxidation: Formation of carbonyl derivatives.
Reduction: Formation of amine derivatives.
Substitution: Formation of various azido-substituted compounds.
Aplicaciones Científicas De Investigación
3-(Azidomethyl)pyrrolidin-3-olhydrochloride has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis for the preparation of complex molecules.
Biology: Utilized in the study of biochemical pathways and as a probe in bioorthogonal chemistry.
Industry: Employed in the production of specialty chemicals and materials
Mecanismo De Acción
The mechanism of action of 3-(Azidomethyl)pyrrolidin-3-olhydrochloride involves its ability to undergo click chemistry reactions, particularly azide-alkyne cycloaddition. This reaction is highly specific and efficient, making it useful for labeling and tracking molecules in biological systems. The azido group acts as a reactive handle that can be targeted by various chemical probes .
Comparación Con Compuestos Similares
Similar Compounds
3-Hydroxypyrrolidine: Similar structure but lacks the azido group.
Pyrrolidin-3-ol hydrochloride: Similar structure but lacks the azidomethyl group
Uniqueness
3-(Azidomethyl)pyrrolidin-3-olhydrochloride is unique due to the presence of both the azido and hydroxyl groups, which confer distinct reactivity and functionality. This makes it a versatile intermediate in organic synthesis and a valuable tool in chemical biology .
Propiedades
Fórmula molecular |
C5H11ClN4O |
|---|---|
Peso molecular |
178.62 g/mol |
Nombre IUPAC |
3-(azidomethyl)pyrrolidin-3-ol;hydrochloride |
InChI |
InChI=1S/C5H10N4O.ClH/c6-9-8-4-5(10)1-2-7-3-5;/h7,10H,1-4H2;1H |
Clave InChI |
JZHJTYGPQVXOAU-UHFFFAOYSA-N |
SMILES canónico |
C1CNCC1(CN=[N+]=[N-])O.Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



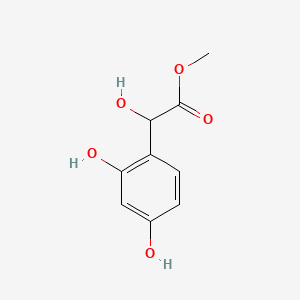
![t-butyl (1R)-2-hydroxy-1-[(methylsulfanyl)methyl]ethylcarbamate](/img/structure/B13587045.png)

![2-(2-chlorophenyl)-N-[3-(dimethylsulfamoyl)phenyl]acetamide](/img/structure/B13587053.png)
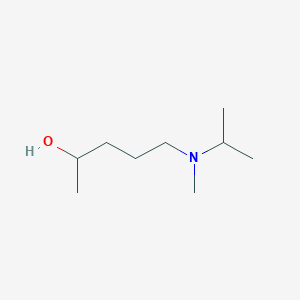
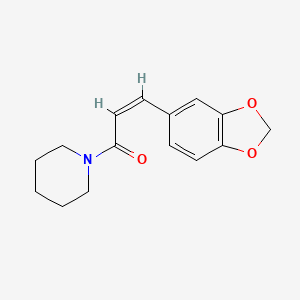

![tert-butylN-[(2S)-1-(piperazin-1-yl)propan-2-yl]carbamate](/img/structure/B13587074.png)
![rac-(4aR,8aR)-octahydro-1H-pyrano[3,4-b]pyrazine-2,3-dione,cis](/img/structure/B13587076.png)
